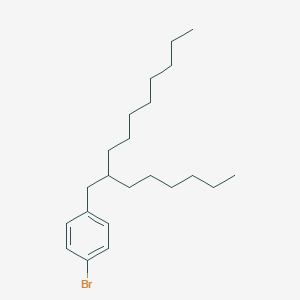

1-Bromo-4-(2-hexyldecyl)benzene

Description

Properties

Molecular Formula |

C22H37B |

|---|---|

Molecular Weight |

381.4 g/mol |

IUPAC Name |

1-bromo-4-(2-hexyldecyl)benzene |

InChI |

InChI=1S/C22H37Br/c1-3-5-7-9-10-12-14-20(13-11-8-6-4-2)19-21-15-17-22(23)18-16-21/h15-18,20H,3-14,19H2,1-2H3 |

InChI Key |

OAOWDHHAGVEXFC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(CCCCCC)CC1=CC=C(C=C1)Br |

Origin of Product |

United States |

Preparation Methods

Alkylation of Bromobenzene Followed by Bromination

One straightforward approach to prepare 1-bromo-4-(2-hexyldecyl)benzene is to start from bromobenzene and introduce the 2-hexyldecyl substituent via alkylation, or vice versa, followed by bromination.

- Alkylation Step : The alkylation of bromobenzene with 2-hexyldecyl halides (e.g., bromide or iodide) can be achieved through nucleophilic substitution or Friedel–Crafts alkylation. However, Friedel–Crafts alkylation is often limited by rearrangements and the deactivating effect of the bromine substituent on the aromatic ring.

- Bromination Step : Electrophilic aromatic substitution with bromine or N-bromosuccinimide (NBS) in the presence of catalysts is used to introduce bromine at the para position relative to the alkyl substituent.

A relevant example from related compounds shows that bromination with N-bromosuccinimide in dimethylformamide (DMF) under nitrogen atmosphere at room temperature yields brominated products in high yield (up to 82%) with good regioselectivity.

Direct Alkylation of 4-Bromophenol Derivatives

A more controlled method involves starting from 4-bromophenol or 4-bromo-1-thiol-benzene and performing an O-alkylation or S-alkylation with 2-hexyldecyl bromide under basic conditions.

- Reaction conditions typically involve potassium carbonate as a base in DMF solvent.

- The reaction is conducted under nitrogen atmosphere at elevated temperatures (~150 °C) overnight.

- After work-up with water and extraction with ethyl acetate, the crude product is purified by silica gel chromatography.

- Yields reported for similar alkylations are around 68-71%.

This method is efficient for introducing the 2-hexyldecyl group while retaining the bromine substituent on the aromatic ring.

Use of Organometallic Intermediates and Halogen Exchange

Another advanced synthetic route involves the lithiation of brominated aromatic precursors followed by quenching with electrophilic reagents:

- For example, bromobenzene derivatives can be treated with n-butyllithium to generate aryllithium intermediates.

- These intermediates can then be reacted with alkyl halides to introduce the 2-hexyldecyl substituent at the para position.

- Post-reaction purification involves aqueous quenching, extraction, drying, and recrystallization.

- Yields for such organometallic routes vary but can be moderate to good (50-70%).

This method offers regioselectivity and versatility but requires careful handling of air- and moisture-sensitive reagents.

Summary Table of Preparation Methods

| Methodology | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Alkylation of bromobenzene + bromination | 2-hexyldecyl bromide, Friedel–Crafts or nucleophilic alkylation; Br2 or NBS in DMF | 60-82 | Regioselectivity depends on conditions; rearrangements possible |

| O-/S-Alkylation of 4-bromophenol | 4-bromophenol, K2CO3, DMF, 150 °C, overnight | 68-71 | Mild conditions, good yields, purification by chromatography |

| Organolithium intermediate | n-BuLi, THF, alkyl halide, low temperature | 50-70 | Requires inert atmosphere, air/moisture sensitive |

| Bromination of benzotriazole derivative | 48% HBr, Br2, 100-110 °C, 24-60 h | N/A | Yields dibromo derivatives, insight into bromination |

| Pd-catalyzed direct C-H arylation | Pd/C, diaryliodonium salts, mild conditions | Moderate | Emerging green chemistry method, adaptable |

Detailed Research Findings and Notes

- The alkylation of 4-bromophenol with 1-bromo-2-ethylhexane under basic conditions in DMF at 150 °C overnight produces the corresponding alkylated bromobenzene derivative with yields around 70%, demonstrating a robust and scalable method.

- Bromination with N-bromosuccinimide (NBS) in DMF under nitrogen atmosphere at room temperature for 4 hours yields brominated products with high selectivity and yields up to 82%.

- The use of organolithium reagents allows for regioselective functionalization but requires careful control of reaction conditions and handling of pyrophoric reagents.

- Extended bromination in acidic aqueous media with bromine can lead to multiple brominations, which is useful for derivatives but less selective for monosubstituted products.

- Direct C-H arylation catalyzed by palladium offers a promising alternative, reducing the number of steps and waste, although its application to this specific compound remains to be fully explored.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(2-hexyldecyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2-) through nucleophilic aromatic substitution

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding phenols or reduction to form hydrocarbons.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) under high temperature and pressure conditions.

Suzuki-Miyaura Coupling: Palladium catalysts (Pd) and boronic acids in the presence of a base such as potassium carbonate (K2CO3).

Major Products Formed

Phenols: Formed through nucleophilic substitution with hydroxide ions.

Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.

Scientific Research Applications

1-Bromo-4-(2-hexyldecyl)benzene has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

Material Science: Employed in the development of advanced materials such as liquid crystals and polymers.

Pharmaceutical Research: Investigated for its potential use in drug development and medicinal chemistry.

Catalysis: Used in the study of catalytic processes and the development of new catalysts.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(2-hexyldecyl)benzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effect of the bromine atom. This activation facilitates nucleophilic substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Key Observations :

- Steric and Electronic Effects : The 2-hexyldecyl chain in the target compound provides superior solubility in organic solvents compared to the cyclopentyl or thienyl substituents, which are more rigid . However, the bromine-thiophene system in 1-bromo-4-(3-thienyl)benzene enables enhanced conjugation, making it suitable for optoelectronic applications .

- Synthetic Flexibility: Suzuki-Miyaura coupling is a common route for aryl bromides, but the 2-hexyldecyl chain may complicate purification due to its non-polar nature. In contrast, 1-bromo-4-cyclopentylbenzene is synthesized via Friedel-Crafts alkylation but with moderate yields (49%) .

Physicochemical Properties

Notes:

- The long alkyl chain in this compound significantly lowers its melting point compared to cyclic analogs, though exact data are unavailable.

- Thiophene-containing analogs exhibit lower thermal stability due to sulfur’s susceptibility to oxidation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Bromo-4-(2-hexyldecyl)benzene, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, leveraging alkylborane or Grignard reagents. For purification, column chromatography with silica gel (hexane/ethyl acetate gradient) is effective. Purity validation should involve GC-MS (>95% purity threshold) and H/C NMR to confirm structural integrity .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and H NMR are critical for molecular weight and structural confirmation. Gas chromatography (GC) with flame ionization detection ensures purity, while X-ray crystallography (if crystalline) provides definitive stereochemical data. Cross-referencing with IR spectroscopy can validate functional groups .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer : Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact. In case of exposure, flush eyes with water for 15 minutes (ophthalmologist consultation required) and wash skin with soap. Toxicity data gaps necessitate treating the compound as a potential irritant until further studies confirm its safety profile .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., boiling point, solubility)?

- Methodological Answer : Discrepancies often arise from differences in analytical methods (e.g., GC vs. HPLC for purity). Standardize measurements using calibrated instruments and replicate experiments under controlled conditions (temperature, solvent grade). Compare results with computational predictions (e.g., COSMO-RS for solubility) .

Q. What strategies are effective for studying the compound’s role in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer : Optimize catalytic systems (e.g., Pd(PPh)/SPhos ligands) in anhydrous toluene at 80–110°C. Monitor reaction progress via TLC and isolate products using aqueous workup (NaHCO) followed by recrystallization. Kinetic studies (NMR time-course) can elucidate mechanistic pathways .

Q. How can structure-activity relationships (SAR) be explored for antifungal applications?

- Methodological Answer : Synthesize derivatives with varying alkyl chain lengths (e.g., 2-hexyldecyl vs. shorter chains) and test against Candida albicans via broth microdilution assays (MIC values). Pair biological data with DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with activity .

Q. What experimental design principles minimize side reactions during large-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.